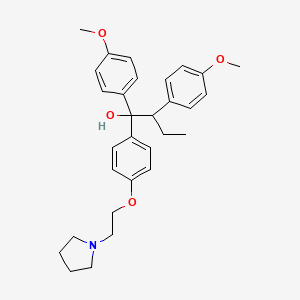
1,2-Bis(p-methoxyphenyl)-1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol is a synthetic organic compound characterized by its complex structure, which includes methoxyphenyl and pyrrolidinylethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the butanol backbone: This can be achieved through a Grignard reaction, where a suitable Grignard reagent reacts with a ketone or aldehyde to form the desired alcohol.
Introduction of the methoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions, where methoxybenzene derivatives are introduced to the butanol backbone.
Attachment of the pyrrolidinylethoxy group: This can be done through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate leaving group on the butanol backbone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as reducing the ketone to an alcohol using sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinylethoxy group can enhance the compound’s binding affinity to certain biological targets, while the methoxyphenyl groups can influence its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
1,2-bis(4-methoxyphenyl)-1-[4-(2-piperidin-1-ylethoxy)phenyl]butan-1-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1,2-bis(4-methoxyphenyl)-1-[4-(2-morpholin-1-ylethoxy)phenyl]butan-1-ol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol is unique due to the presence of the pyrrolidinylethoxy group, which can impart specific biological and chemical properties. This uniqueness can make it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
35263-94-6 |
|---|---|
分子式 |
C30H37NO4 |
分子量 |
475.6 g/mol |
IUPAC 名称 |
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol |
InChI |
InChI=1S/C30H37NO4/c1-4-29(23-7-13-26(33-2)14-8-23)30(32,24-9-15-27(34-3)16-10-24)25-11-17-28(18-12-25)35-22-21-31-19-5-6-20-31/h7-18,29,32H,4-6,19-22H2,1-3H3 |
InChI 键 |
UGTYAVKTMGGFFJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OCCN4CCCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)

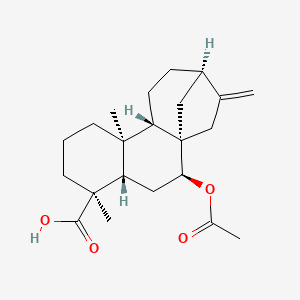
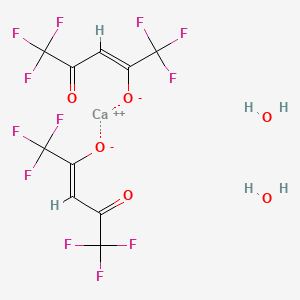
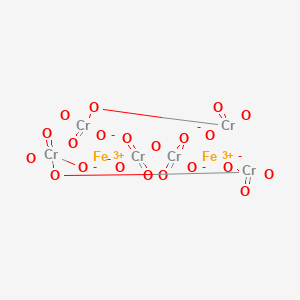
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)
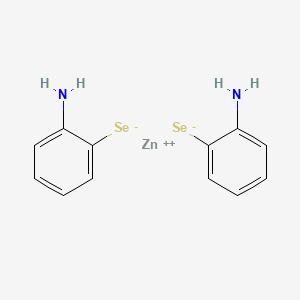

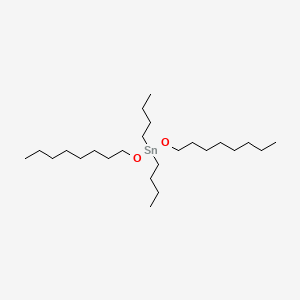
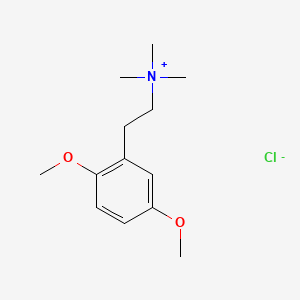
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

![2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13737911.png)

